2-Thiazolidinemethanol
Overview
Description
2-Thiazolidinemethanol is a compound that belongs to the class of organic compounds known as thiazolidines . Thiazolidines are compounds containing a thiazolidine moiety, which is a five-membered ring with a nitrogen atom, a sulfur atom, and three carbon atoms .
Synthesis Analysis
Thiazolidines, including this compound, are important building blocks in organic synthesis . They are used in various synthetic methodologies, including multicomponent reactions, click reactions, nano-catalysis, and green chemistry . The synthesis of these compounds often involves the reaction of an aldimine, an alkyne, and isothiocyanates .
Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered thiazolidine ring, which has sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties .
Chemical Reactions Analysis
Thiazolidinones, such as this compound, have been shown to exhibit a wide range of chemical reactions . These reactions are related to their physical properties and are crucial for their biological activities .
Scientific Research Applications
Tautomeric Equilibrium Studies
Research on 1,3-thiazolidine-2-thione, closely related to 2-thiazolidinemethanol, reveals insights into tautomeric equilibrium. The study utilized nuclear magnetic resonance, infrared, and ultraviolet-visible spectroscopies, supported by density functional theory, to demonstrate the predominance of the thione tautomer in the solid state. This research highlighted the influence of solvent and temperature on tautomeric equilibrium in solution, potentially relevant for understanding the behavior of similar thiazolidine compounds (Abbehausen et al., 2012).
Synthetic Applications
A study on the synthesis of imidazo[5,1-b]thiazoles and spiro-β-lactams from N-acyl-thiazolidine-2-carboxylic acids unveiled the reactivity of these compounds towards various reagents, demonstrating the versatility of thiazolidine derivatives in synthetic chemistry. This research underscores the potential of thiazolidine-based compounds in the synthesis of complex molecular structures (Cremonesi et al., 2004).
Charge Transfer Interactions
Investigations into the charge transfer interactions between thiazolidine and π-acceptors like DDQ, CHL, and TCNQ in methanol solvent have been conducted. This study explored the formation of stable complexes, providing valuable insights into the electron donor-acceptor dynamics of thiazolidine, which could be relevant for applications in electronic and photonic devices (Al-Humaidi et al., 2021).
Fluorescence and Sensing Applications
Research on thiazolidine derivatives has demonstrated their potential in fluorescence-based sensing, particularly for the detection of metal ions. One study on a thiazolidine carboxylic acid derivative highlighted its application in the selective and nanomolar detection of Zn(II) ions, emphasizing the role of thiazolidine compounds in developing sensitive and selective sensors for environmental and biomedical monitoring (Balakrishnan et al., 2015).
Biological and Pharmacological Activities
Thiazolidine motifs have been identified as significant in medicinal chemistry due to their presence in various natural and bioactive compounds. Their pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities, have been extensively studied. This research underscores the importance of thiazolidine derivatives in the discovery and development of new drug candidates, highlighting their potential in therapeutic applications (Sahiba et al., 2020).
Mechanism of Action
Target of Action
The primary targets of 2-Thiazolidinemethanol, a derivative of Thiazolidinediones (TZDs), are the Peroxisome Proliferator-Activated Receptors (PPARs) . These are a group of nuclear receptors, with a specific affinity for PPARγ (PPAR-gamma, PPARG) . The endogenous ligands for these receptors are free fatty acids (FFAs) and eicosanoids .
Mode of Action
This compound interacts with its targets, the PPARs, by activating them . This activation leads to an increase in the transcription of certain genes in adipose tissue . The recognition that the promoter region of one of the genes, the fat-specific gene aP2, binds a transcription factor identified as PPARγ led to the proposal that TZDs exert their effects by activating this nuclear receptor .
Biochemical Pathways
The activation of PPARγ by this compound affects several biochemical pathways. It leads to an increase in the storage of fatty acids in adipocytes, thereby decreasing the amount of fatty acids present in circulation . As a result, cells become more dependent on the oxidation of carbohydrates, more specifically glucose, in order to yield energy for other cellular processes .
Pharmacokinetics
It is known that various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine derivatives .
Result of Action
The activation of PPARγ by this compound leads to several molecular and cellular effects. It reduces plasma glucose and insulin levels and improves some of the abnormalities of lipid metabolism . Clinical studies have shown that treatment of type 2 diabetic patients with TZDs can lower serum glucose and insulin levels, increase peripheral glucose uptake, and decrease triglyceride levels .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the synthesis of Thiazolidine derivatives has been improved by using greener pathways to overcome environmental, health, cost, and energy issues .
Future Directions
Biochemical Analysis
Biochemical Properties
2-Thiazolidinemethanol, like other thiazolidines, can interact with various biomolecules in biochemical reactions. The presence of sulfur in the thiazolidine ring enhances their pharmacological properties . Thiazolidines have been reported to show varied biological properties such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities
Cellular Effects
For example, some thiazolidines have shown cytotoxic activity on human tumor cell lines
Molecular Mechanism
Thiazolidines are known to undergo a reaction with 1,2-aminothiols and aldehydes to form a thiazolidine product . This reaction occurs under physiological conditions and does not require any catalyst . This type of bioorthogonal reaction offers potential for the coupling of biomolecules in an efficient and biocompatible manner .
Metabolic Pathways
Drug metabolism generally involves two phases: Phase I reactions introduce a hydrophilic group in the drug molecules, and Phase II reactions can take place
Properties
IUPAC Name |
1,3-thiazolidin-2-ylmethanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NOS/c6-3-4-5-1-2-7-4/h4-6H,1-3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILESGDFNOHPJBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90966186 | |
Record name | (1,3-Thiazolidin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90966186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51859-63-3 | |
Record name | 2-Thiazolidinemethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051859633 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1,3-Thiazolidin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90966186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-THIAZOLIDINEMETHANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XA5ZGG5QUW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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